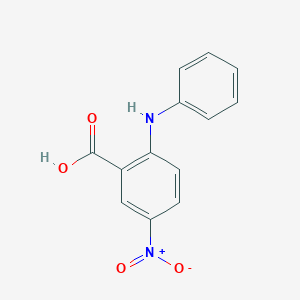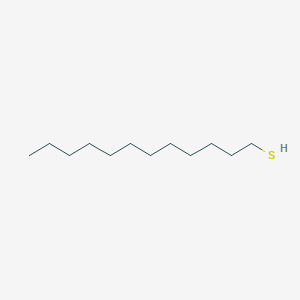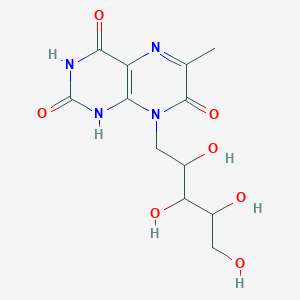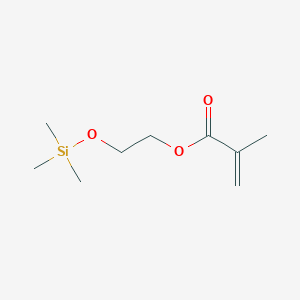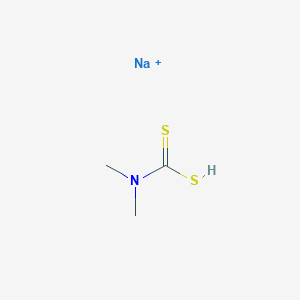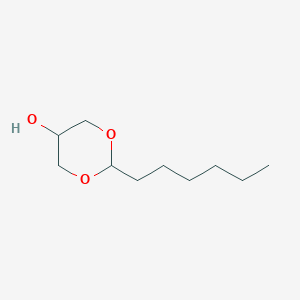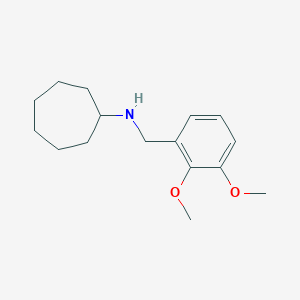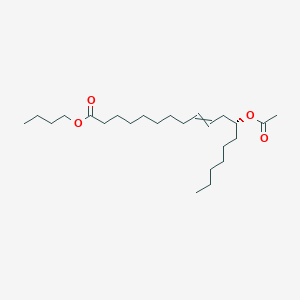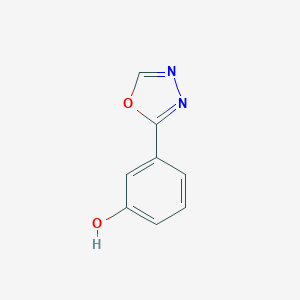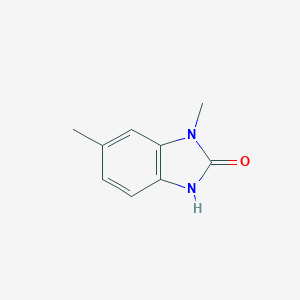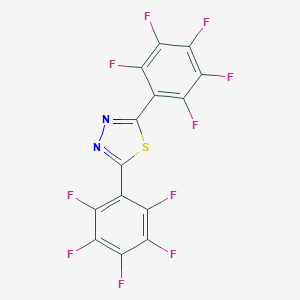
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole (BPT) is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BPT is a heterocyclic compound that contains a thiadiazole ring and two pentafluorophenyl groups.
Mechanism Of Action
The mechanism of action of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis. 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity, and 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole is being studied for its potential as an HDAC inhibitor.
Biochemical And Physiological Effects
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been shown to have anticancer activity in vitro and in vivo. In vitro studies have shown that 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have shown that 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole inhibits the growth of tumors in mouse models of cancer. 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has also been shown to have anti-inflammatory activity.
Advantages And Limitations For Lab Experiments
One advantage of using 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use in various applications. Another advantage is its high stability, which allows for long-term storage and use in experiments. One limitation of using 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole is its high cost, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole. One direction is the development of novel materials based on 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole for use in electronic and optical applications. Another direction is the study of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole as an HDAC inhibitor for the treatment of cancer. Additionally, the study of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole as an anti-inflammatory agent and its potential use in the treatment of inflammatory diseases is an area of future research.
Synthesis Methods
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole can be synthesized using a variety of methods, including the reaction of 2,5-dibromo-1,3,4-thiadiazole with pentafluorobenzene in the presence of a palladium catalyst. Another method involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with pentafluorobenzene in the presence of a copper catalyst. Both methods result in the formation of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole with high yields.
Scientific Research Applications
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been studied for its potential applications in various scientific fields, including materials science, organic electronics, and medicinal chemistry. In materials science, 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. In organic electronics, 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In medicinal chemistry, 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been studied for its potential as an anticancer agent.
properties
CAS RN |
16065-71-7 |
|---|---|
Product Name |
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole |
Molecular Formula |
C14F10N2S |
Molecular Weight |
418.21 g/mol |
IUPAC Name |
2,5-bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C14F10N2S/c15-3-1(4(16)8(20)11(23)7(3)19)13-25-26-14(27-13)2-5(17)9(21)12(24)10(22)6(2)18 |
InChI Key |
JZRNXCCHUTUFKZ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NN=C(S2)C3=C(C(=C(C(=C3F)F)F)F)F |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NN=C(S2)C3=C(C(=C(C(=C3F)F)F)F)F |
synonyms |
2,5-Bis(pentafluorophenyl)-1,3,4-thiadiazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




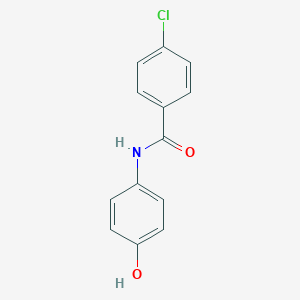
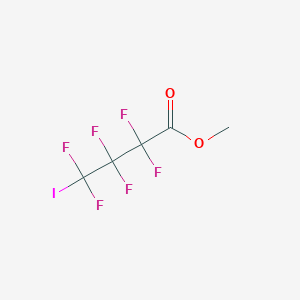
![Benzo[pqr]picene](/img/structure/B93510.png)
